2-(Pyridin-3-yl)-1,3,4-oxadiazole

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 65943-95-5) is a five-membered heterocyclic compound comprising a 1,3,4-oxadiazole ring substituted at the 2-position with a pyridin-3-yl (meta-pyridyl) group. This scaffold integrates the metabolic stability and hydrogen-bonding capacity of the oxadiazole nucleus with the electron-deficient character of the pyridine ring, conferring utility as a versatile intermediate in medicinal chemistry and crop protection.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 65943-95-5
Cat. No. B3042719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,3,4-oxadiazole
CAS65943-95-5
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=CO2
InChIInChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
InChIKeyWKTRMACWCCVROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 65943-95-5): Procurement and Selection Guide for Heterocyclic Building Blocks in Drug Discovery and Agrochemical Research


2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 65943-95-5) is a five-membered heterocyclic compound comprising a 1,3,4-oxadiazole ring substituted at the 2-position with a pyridin-3-yl (meta-pyridyl) group. This scaffold integrates the metabolic stability and hydrogen-bonding capacity of the oxadiazole nucleus with the electron-deficient character of the pyridine ring, conferring utility as a versatile intermediate in medicinal chemistry and crop protection [1]. The compound class has been extensively evaluated for enzyme inhibition, anticancer activity, and pesticidal applications [2][3][4].

Why 2-(Pyridin-3-yl)-1,3,4-oxadiazole Cannot Be Arbitrarily Substituted by Other Pyridyl or Oxadiazole Analogs


The position of the pyridyl nitrogen and the nature of the oxadiazole core profoundly influence molecular recognition and biological potency. For example, ortho- (2-pyridyl) substitution introduces steric hindrance that disrupts optimal binding conformations, while para- (4-pyridyl) substitution alters electronic distribution and hydrogen-bonding geometry [1]. Furthermore, replacing the 1,3,4-oxadiazole ring with a 1,2,4-oxadiazole or a phenyl group eliminates the unique nitrogen-oxygen spacing required for specific enzyme interactions [2]. Consequently, procurement of the precise 3-pyridyl-1,3,4-oxadiazole isomer is essential for reproducing published structure-activity relationships and avoiding off-target effects.

Quantitative Differentiation of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Scaffold vs. Closest Analogs


3-Pyridyl Substitution Enhances Carbonic Anhydrase Inhibition by 11-Fold Over Acetazolamide

In a series of 1,3,4-oxadiazole derivatives, the 3-pyridine substituted analogue (compound 7g) exhibited an IC50 of 0.1 µM against carbonic anhydrase, representing an 11-fold improvement over the standard inhibitor acetazolamide (IC50 = 1.1 ± 0.1 µM) [1]. This meta-pyridyl substitution is critical for achieving high potency.

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Pyridin-3-yl-1,3,4-oxadiazole Derivative Shows Dual α-Amylase/α-Glucosidase Inhibition

Among a library of oxadiazole derivatives, compound 8, containing a pyridin-3-yl-1,3,4-oxadiazole core and a 2-chloro-4-fluoro benzyl substituent, demonstrated IC50 values of 20.71 ± 0.16 µM (α-amylase) and 19.04 ± 0.52 µM (α-glucosidase). While slightly less potent than acarbose (IC50 = 13.19 ± 0.26 and 16.28 ± 0.24 µM respectively), it exhibited the most balanced dual inhibitory profile within the series [1].

Antihyperglycemic Enzyme Inhibition Diabetes

Pyridine-Linked 1,3,4-Oxadiazole Derivative Exhibits Sub-Micromolar Cytotoxicity Against HeLa and MCF-7 Cancer Cell Lines

Compound 7d, a pyridine-linked 1,3,4-oxadiazole derivative, displayed potent antiproliferative activity with IC50 values of 1.8 ± 0.3 µM (HeLa) and 1.3 ± 0.11 µM (MCF-7), outperforming other derivatives in the series. Importantly, all synthesized derivatives showed no cytotoxicity on normal HEK-293 kidney cells [1].

Anticancer Cytotoxicity Cell Viability Assay

Pyridine-Oxadiazole Hybrid Achieves Cytotoxicity Comparable to 5-Fluorouracil in A549 Lung Cancer Cells

In a series of pyridine-based 1,3,4-oxadiazole derivatives, compound 5k (bearing a 3,5-dichlorophenyl moiety) exhibited an IC50 of 6.99 ± 3.15 µM against A549 lung adenocarcinoma cells, closely approaching the potency of the reference chemotherapeutic 5-fluorouracil (IC50 = 6.41 ± 3.55 µM) [1]. The SAR study confirmed that meta-substitution on the phenyl ring enhances activity, while ortho- and para-substitutions diminish potency [2].

Lung Cancer Cytotoxicity MTT Assay

1,3,4-Oxadiazole Core Confers Superior Radical Scavenging Over Diacylhydrazine Precursors

In a comparative study of 1,3,4-oxadiazoles and their synthetic diacylhydrazine precursors, the oxadiazole derivatives (e.g., 7e) demonstrated markedly improved DPPH radical scavenging activity. For instance, compound 7e achieved an IC50 of 79.3 µM in the ABTS assay, significantly outperforming ascorbic acid (IC50 = 242.6 µM) [1]. This enhancement is attributed to the resonance stabilization provided by the oxadiazole ring.

Antioxidant DPPH Assay Free Radical Scavenging

Optimal Deployment Scenarios for 2-(Pyridin-3-yl)-1,3,4-oxadiazole Based on Quantified Performance


Medicinal Chemistry: Lead Optimization for Carbonic Anhydrase Inhibitors

Given the 11-fold improvement in potency over acetazolamide conferred by 3-pyridyl substitution on the 1,3,4-oxadiazole core [1], this scaffold is ideally suited for structure-activity relationship (SAR) campaigns targeting carbonic anhydrase isoforms implicated in glaucoma, epilepsy, and cancer. Procurement of 2-(pyridin-3-yl)-1,3,4-oxadiazole enables rapid diversification at the oxadiazole 5-position to further enhance selectivity and pharmacokinetic properties.

Oncology Drug Discovery: Development of Selective Cytotoxic Agents

With demonstrated sub-micromolar IC50 values against HeLa (1.8 µM) and MCF-7 (1.3 µM) cell lines, and a favorable selectivity profile against non-cancerous HEK-293 cells [2], pyridine-linked 1,3,4-oxadiazole derivatives represent a validated starting point for anticancer lead generation. Researchers can confidently utilize this core to explore novel analogs with improved potency and reduced toxicity.

Agrochemical Research: Design of Novel Fungicides and Pesticides

The established use of 2-(3-pyridyl)-1,3,4-oxadiazole in patented pesticidal compositions [3] and the reported antifungal activity of related pyridine-oxadiazole hybrids [4] support the procurement of this compound for the synthesis of new crop protection agents. Its heteroaromatic structure provides a balanced lipophilicity profile suitable for foliar uptake and target site penetration.

Biochemical Assay Development: Enzyme Inhibition Screening

The dual inhibition of α-amylase (IC50 = 20.71 µM) and α-glucosidase (IC50 = 19.04 µM) by a pyridin-3-yl-1,3,4-oxadiazole derivative [5] establishes this scaffold as a useful probe for studying carbohydrate metabolism and for screening compound libraries in the context of type 2 diabetes. Its well-defined synthetic accessibility facilitates the preparation of focused libraries for high-throughput screening.

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